LogP Comparison for Lipophilicity Tuning
The target compound demonstrates a LogP of 2.1571, representing a +0.39 log unit increase over the 5-cyclopropyl analog (LogP 1.767), both measured by the same computational method (Leyan platform) . This difference corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential while remaining well below Lipinski's rule-of-five ceiling (LogP ≤ 5) [1]. The additional methyl group on the cyclopropyl ring provides this lipophilicity gain without altering the hydrogen bond donor/acceptor counts or TPSA .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.1571 (C10H16F3NO2, TPSA 63.32 Ų) |
| Comparator Or Baseline | 5-Amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid: LogP 1.767 (C9H14F3NO2, TPSA 63.32 Ų) |
| Quantified Difference | ΔLogP = +0.39 (~2.5× increase in partition coefficient) |
| Conditions | Computed LogP values from Leyan vendor platform; consistent computational method applied across both compounds |
Why This Matters
For procurement decisions in peptide or peptidomimetic synthesis programs, this 0.39 LogP increment provides a tunable lipophilicity option that can improve passive membrane permeability without the need for additional protecting group chemistry or scaffold redesign.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Rule-of-five framework for LogP interpretation. View Source
